molecular formula C13H24Cl3N3 B3378592 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride CAS No. 1432681-87-2

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride

Cat. No.: B3378592
CAS No.: 1432681-87-2
M. Wt: 328.7
InChI Key: JFWCQVCAHRJOPA-UHFFFAOYSA-N
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Description

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride (CID 28720897) is a tertiary amine derivative with a molecular formula of C₁₃H₂₁N₃·3HCl. Its structure features a 4-methylpiperazine moiety linked via an ethyl chain to a meta-substituted aniline group. The trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Key structural attributes include:

  • SMILES: CN1CCN(CC1)CCC2=CC(=CC=C2)N
  • InChIKey: BUKDRFCAGJUZMF-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for its adducts range from 153.3 Ų ([M+H]⁺) to 165.4 Ų ([M+Na]⁺) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)ethyl]aniline;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.3ClH/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12;;;/h2-4,11H,5-10,14H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWCQVCAHRJOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=CC=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride typically involves the reaction of 3-nitroaniline with 2-(4-Methylpiperazin-1-yl)ethylamine. The process includes the reduction of the nitro group to an amine group, followed by the formation of the trihydrochloride salt. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₂₂Cl₃N₃
  • Structure : The compound features an aniline structure connected through a two-carbon ethyl chain to a 4-methylpiperazine group. The presence of three hydrochloric acid molecules enhances its solubility in water, making it suitable for various biological assays.

Pharmaceutical Development

1. Drug Design and Synthesis

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride is of interest in medicinal chemistry due to its potential as a pharmacological agent. Its structural features suggest interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that it may possess:

  • Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating serotonin levels.
  • Antipsychotic Properties : Its ability to interact with dopamine receptors may contribute to antipsychotic effects.

2. Synthesis Methods

Various synthetic routes can be employed to produce this compound, allowing for modifications that enhance its pharmacological properties. These methods include:

  • Reactions involving piperazine derivatives : Modifying the piperazine ring can lead to compounds with improved bioactivity.
  • Functionalization of the aniline moiety : Altering substituents on the aniline ring can optimize interactions with biological targets.

1. Interaction Studies

Research into the interactions of this compound with biological targets is crucial for understanding its pharmacodynamics. Studies have focused on:

  • Receptor Binding Affinity : Assessing how well the compound binds to serotonin and dopamine receptors.
  • In vitro Assays : Evaluating cytotoxicity and efficacy against various cell lines, including cancer cells and pathogens.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antiparasitic Activity : In studies assessing new therapeutic agents against Plasmodium falciparum, compounds structurally related to this compound have shown promising results in inhibiting parasite growth, suggesting potential use in malaria treatment .
  • Cytotoxicity Profiling : Research has demonstrated that derivatives of this compound exhibit varying levels of cytotoxicity against different human cell lines, indicating the need for careful evaluation during drug development .

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound belongs to a broader class of piperazine-aniline derivatives , which vary in substituents, linker length, and salt forms. Below is a comparative analysis of structurally related compounds:

Compound Name (CID) Key Structural Features Molecular Formula Applications/Notes Reference
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride (28720897) - 4-Methylpiperazine
- Ethyl linker
- Unsubstituted aniline
C₁₃H₂₁N₃·3HCl Predicted CCS data available; potential CNS activity
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b) - 4-Methylpiperazine
- Chloroacetamide substituent
- Para-substituted phenyl
C₁₃H₁₇ClN₃O Intermediate in synthesis of kinase inhibitors; no CCS data
Hoechst 33342 Analog Trihydrochloride - Bis(benzimidazole) core
- Chloroethyl chains
- 4-Methylpiperazine
C₃₂H₃₇Cl₂N₇·3HCl DNA-staining dye; high affinity for AT-rich regions
Difluanine Trihydrochloride (USAN) - Bis(4-fluorophenyl)butyl group
- Ethylpiperazine-aniline
C₃₀H₃₄F₂N₃·3HCl Antipsychotic/antidepressant candidate; fluorophenyl groups enhance lipophilicity
2-Ethoxy-4-(4-propylpiperazin-1-yl)aniline trihydrochloride - 4-Propylpiperazine
- Ethoxy substituent
- Para-substituted aniline
C₁₅H₂₆ClN₃O Propyl group increases hydrophobicity; potential serotonin receptor ligand

Key Differences and Implications

Substituent Effects: The methyl group on the piperazine ring in the target compound (vs. Chloroacetamide in compound 3b introduces electrophilic reactivity, making it a precursor for covalent inhibitors , whereas the unsubstituted aniline in the target compound favors non-covalent interactions.

Pharmacokinetic Properties :

  • The bis(4-fluorophenyl) groups in Difluanine trihydrochloride significantly enhance lipophilicity (logP ~5.5 estimated), compared to the target compound’s logP of ~2.1 (predicted) .
  • Trihydrochloride salts universally improve aqueous solubility (>50 mg/mL in water for most analogues) compared to free bases .

Biological Targets: The Hoechst 33342 analog binds DNA minor grooves, while the target compound’s simpler structure may favor monoamine transporters (e.g., serotonin or dopamine receptors) .

Collision Cross-Section (CCS) Data

Adduct Type Target Compound (Ų) Hoechst 33342 Analog (Estimated)
[M+H]⁺ 153.3 ~210–230 (due to larger mass)
[M+Na]⁺ 165.4 ~225–250

Note: CCS data for other analogues are unavailable in the provided evidence.

Biological Activity

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₁N₃
  • SMILES Notation : CN1CCN(CC1)CCC2=CC(=CC=C2)N
  • InChI Key : BUKDRFCAGJUZMF-UHFFFAOYSA-N

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

1. Receptor Interaction

Studies have shown that compounds similar to 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline exhibit significant activity at opioid receptors. For instance, the compound's analogs have demonstrated selective antagonism at the κ-opioid receptor, which is linked to effects on mood and anxiety disorders .

2. In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Research involving MDCK-MDR1 cells has highlighted its potential to overcome multidrug resistance (MDR) in cancer cells . The compound's ability to inhibit specific transporters such as P-glycoprotein (P-gp) was noted, which is crucial for drug bioavailability and efficacy.

Case Study 1: Neuropharmacological Effects

In a study exploring the neuropharmacological effects of similar compounds, it was found that they could reduce anxiety-related behaviors in animal models. This suggests that this compound may have anxiolytic properties .

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the effects of related compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in certain types of cancer cells, suggesting potential applications in oncology .

Data Table: Biological Activity Overview

Activity Description Reference
Opioid Receptor AntagonismSelective antagonism at κ-opioid receptors
MDR OvercomingInhibition of P-glycoprotein transporters
Anxiolytic EffectsReduction of anxiety-related behaviors in animal models
Anti-cancer PropertiesInduction of apoptosis in cancer cell lines

Q & A

Basic: What are the key steps and challenges in synthesizing 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride?

Methodological Answer:
Synthesis typically involves nucleophilic substitution between a halogenated aniline precursor (e.g., 3-(2-chloroethyl)aniline) and 4-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) . Post-reduction of intermediates (e.g., nitro groups to amines) and subsequent salt formation with HCl yields the trihydrochloride form. Key challenges include:

  • Reagent purity : Impurities in the piperazine derivative can lead to side reactions (e.g., over-alkylation) .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying to avoid hydrolysis .
  • Salt formation : Stoichiometric control during HCl addition is critical to avoid mixed salt byproducts .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the ethyl linkage between the aniline and piperazine moieties (e.g., δ ~2.7 ppm for CH2_2 adjacent to piperazine) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+) and isotopic patterns consistent with Cl^- counterions .
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages for the trihydrochloride form .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in activity data (e.g., receptor binding assays) often stem from:

  • Purity variability : HPLC purity ≥95% is essential; trace impurities (e.g., unreacted piperazine) may off-target receptors .
  • Assay conditions : pH-dependent solubility (due to trihydrochloride salt) affects bioavailability. Buffers should mimic physiological pH (7.4) for consistency .
  • Counterion interference : Excess HCl in the salt form may alter ionic strength in cell-based assays. Dialysis or neutralization controls are recommended .

Advanced: What experimental strategies optimize reaction yield and scalability for this compound?

Methodological Answer:

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in halogen displacement steps .
  • Temperature gradients : Stepwise heating (e.g., 60°C for substitution, 25°C for salt formation) minimizes thermal degradation .
  • Workup protocols : Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted piperazine, while recrystallization in ethanol:HCl yields high-purity trihydrochloride .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the piperazine ring .
  • Humidity control : Desiccants (e.g., silica gel) mitigate deliquescence due to hygroscopic HCl salt .
  • Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., oxidized piperazine derivatives) .

Advanced: How do researchers analyze the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and stoichiometry for receptor-ligand interactions .
  • Molecular docking : Computational models (e.g., AutoDock) predict binding poses, focusing on the ethylaniline-piperazine motif’s flexibility .
  • Mutagenesis studies : Site-directed mutations in target receptors (e.g., serotonin receptors) validate hypothesized binding residues .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acid/Base hydrolysis : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24h, followed by LC-MS to identify cleavage products .
    • Thermal stress : Heat at 80°C for 48h to detect piperazine ring oxidation or aniline dimerization .
  • Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive HCl salt .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine HCl-containing particulates .
  • Spill management : Neutralize acid residues with sodium bicarbonate before disposal .

Advanced: How can researchers differentiate between the trihydrochloride salt and freebase forms in experimental data?

Methodological Answer:

  • Titration : Potentiometric titration with NaOH quantifies HCl equivalents .
  • X-ray diffraction (XRD) : Crystal structures distinguish salt vs. freebase forms via Cl^- anion positions .
  • Solubility tests : The trihydrochloride form is highly water-soluble (>100 mg/mL), whereas the freebase precipitates in aqueous media .

Advanced: What are the best practices for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., piperazine consumption) .
  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., reagent ratios, stirring rates) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for consistent salt crystallization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride

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